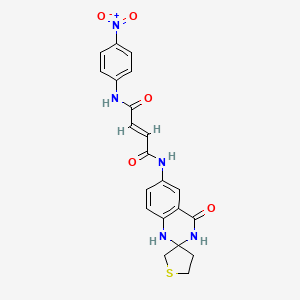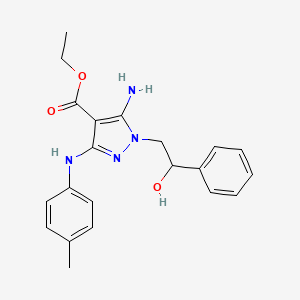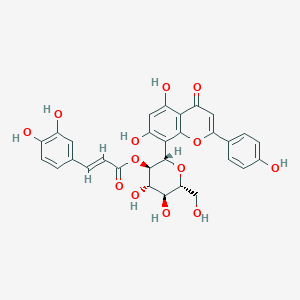
Vitexin caffeate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitexin caffeate is a naturally occurring compound found in various medicinal plants. It is a derivative of vitexin, which is a flavonoid known for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound combines the beneficial properties of both vitexin and caffeic acid, making it a compound of significant interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vitexin caffeate can be synthesized through various methods. One common approach involves the esterification of vitexin with caffeic acid. This reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, this compound can be produced using biotechnological methods. For instance, the use of glycosyltransferases and glycoside hydrolases has been explored to enhance the solubility and bioavailability of vitexin derivatives . These enzymes facilitate the glycosylation of vitexin, which can then be esterified with caffeic acid to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Vitexin caffeate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are reactive intermediates in many biological processes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various quinones, alcohol derivatives, and substituted this compound compounds, each with unique pharmacological properties .
Applications De Recherche Scientifique
Vitexin caffeate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of flavonoid derivatives.
Medicine: Its antioxidant and anti-inflammatory properties are being explored for the development of new drugs.
Mécanisme D'action
Vitexin caffeate exerts its effects through multiple mechanisms:
Molecular Targets: It targets various proteins and enzymes involved in oxidative stress and inflammation, such as the Vitamin D receptor (VDR) and phenazine biosynthesis-like domain protein (PBLD).
Pathways Involved: It modulates the VDR/PBLD signaling pathway, which plays a crucial role in macrophage polarization and the regulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Vitexin caffeate is unique due to its combined properties of vitexin and caffeic acid. Similar compounds include:
Vitexin: A flavonoid with antioxidant and anti-inflammatory properties.
Caffeic Acid: A hydroxycinnamic acid known for its antioxidant activity.
Apigenin: Another flavonoid with similar pharmacological activities but lacks the caffeic acid moiety.
These compounds share some pharmacological properties but differ in their molecular structures and specific biological activities .
Propriétés
Formule moléculaire |
C30H26O13 |
|---|---|
Poids moléculaire |
594.5 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-2-13-1-7-16(33)17(34)9-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-3-5-15(32)6-4-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-2+/t22-,26-,27+,29+,30-/m1/s1 |
Clé InChI |
OWEGROUUEHGLAT-MUYSUKTNSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


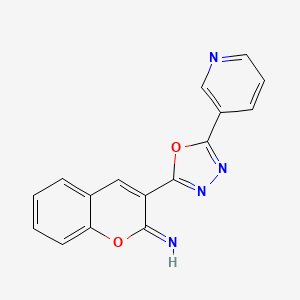


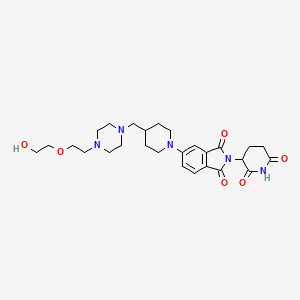
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
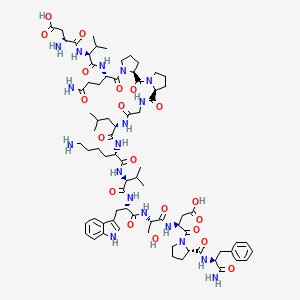
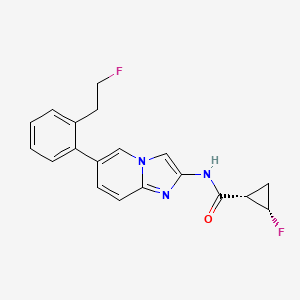

![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)
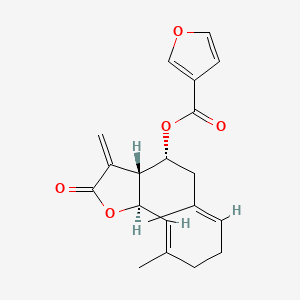
![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)
